Muscarinic M1 Receptor Affinity: Benztropine vs. Trihexyphenidyl and Biperiden
Benztropine demonstrates superior affinity for the human muscarinic M1 receptor compared to its primary clinical alternatives, trihexyphenidyl and biperiden. This enhanced affinity is a key differentiating factor in its CNS anticholinergic profile [1].
| Evidence Dimension | Binding affinity (Kd) for human muscarinic M1 receptor |
|---|---|
| Target Compound Data | 0.231 nM |
| Comparator Or Baseline | Trihexyphenidyl (1.6 nM) and Biperiden (0.48 nM) |
| Quantified Difference | Benztropine has a ~7-fold higher affinity than trihexyphenidyl and a ~2-fold higher affinity than biperiden. |
| Conditions | Radioligand binding assay using [3H]N-methylscopolamine on cloned human muscarinic receptor subtypes expressed in CHO cells. |
Why This Matters
Higher M1 affinity indicates a more potent central anticholinergic effect, which can be crucial for experimental models requiring robust cholinergic blockade with lower compound concentrations.
- [1] Richelson E. Cholinergic Transduction. In: Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology; 2000. Table 2. View Source
